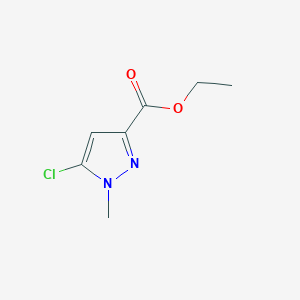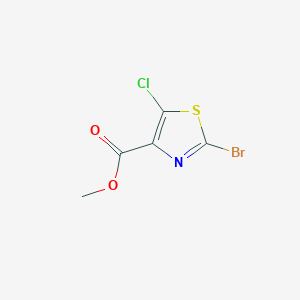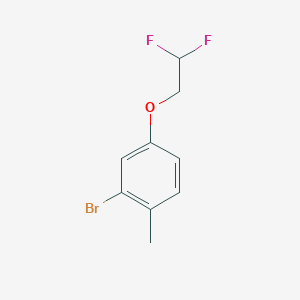
2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene
Overview
Description
2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene: is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom, a difluoroethoxy group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene can be achieved through several methods. One common approach involves the bromination of 4-(2,2-difluoroethoxy)-1-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of 4-(2,2-difluoroethoxy)-1-methylbenzene.
Scientific Research Applications
Chemistry: 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates with specific biological activities. Its derivatives may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique reactivity allows for the creation of compounds with tailored properties for various applications.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid.
Comparison with Similar Compounds
- 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde
- 2-Bromo-4-(2,2-difluoroethoxy)pyridine
- 2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene
Comparison: 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene is unique due to the presence of both a difluoroethoxy group and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for specific synthetic and industrial purposes.
Properties
IUPAC Name |
2-bromo-4-(2,2-difluoroethoxy)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWILIDNHPIYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


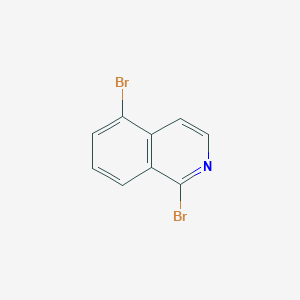

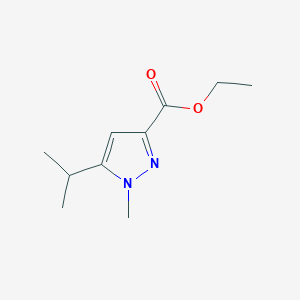
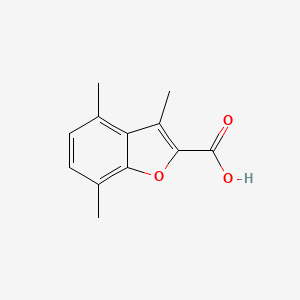
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1415147.png)
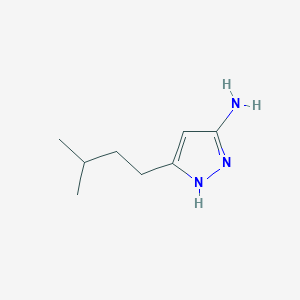
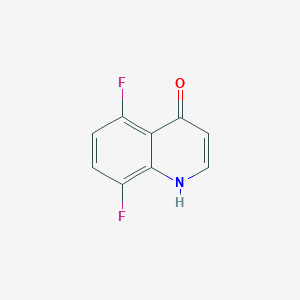
![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
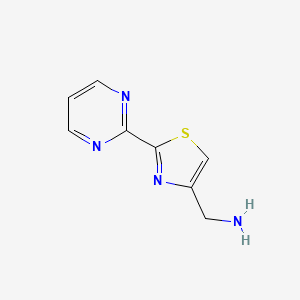
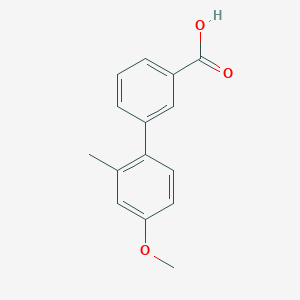
![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)
